Leaving Group Hierarchy: Mesylate Outperforms Halides in SN2 Displacement Efficiency
In aliphatic nucleophilic substitution reactions, sulfonic ester groups demonstrate superior leaving group ability compared to halides. The established leaving group ranking places sulfonates (RSO₃⁻) above iodide, with the order RSO₃ > I > Br > Cl > F [1]. This ranking applies to mesylate esters including 4,4,5,5,5-pentafluoropentyl methanesulfonate, which benefits from the inherent nucleofugality of the methanesulfonate anion relative to the corresponding pentafluoropentyl iodide [2].
| Evidence Dimension | Relative leaving group ability in SN2 nucleophilic substitution |
|---|---|
| Target Compound Data | Mesylate ester (R-OSO₂CH₃) – positioned above iodide in leaving group hierarchy |
| Comparator Or Baseline | Alkyl iodides (R-I) and lower halides (Br, Cl, F) |
| Quantified Difference | Qualitative ranking: RSO₃ > I > Br > Cl > F; sulfonates are quantitatively superior leaving groups |
| Conditions | Standard SN2 aliphatic nucleophilic substitution conditions (polar aprotic solvents, basic or neutral pH) |
Why This Matters
Procurement of the mesylate rather than the corresponding alkyl iodide ensures higher reaction rates and more complete conversion in SN2 alkylation workflows, reducing the need for excess reagent and simplifying purification.
- [1] Dollé, F.; Roeda, D.; Kuhnast, B.; Lasne, M.-C. Fluorine-18 Chemistry for Molecular Imaging with Positron Emission Tomography. In Fluorine and Health; Tressaud, A., Haufe, G., Eds.; Elsevier: Amsterdam, 2008; Chapter 4, pp 157–252. Section 4.2.1 Basic principles. View Source
- [2] Wikipedia. Mesylate. Leaving group hierarchy. https://en.wikipedia.org/wiki/Mesylates View Source
